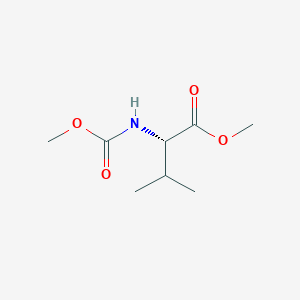![molecular formula C15H18ClN3 B12043873 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a chemical compound with a molecular formula of C15H17N3This compound has been studied for its efficacy in treating conditions such as stress urinary incontinence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride typically involves the following steps:
Formation of the Pyrimido[4,5-d]azepine Core: This step involves the cyclization of appropriate precursors to form the pyrimido[4,5-d]azepine core structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimido[4,5-d]azepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimido[4,5-d]azepine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential therapeutic agent for conditions like stress urinary incontinence due to its activity as a serotonin 2C receptor agonist.
Neuroscience: Research on its effects on the central nervous system, particularly its potential to modulate neurotransmitter activity.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Drug Development: Used as a lead compound in the development of new drugs targeting serotonin receptors
Wirkmechanismus
The mechanism of action of 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with the serotonin 2C receptor. As an agonist, it binds to this receptor and activates it, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation can result in therapeutic effects such as improved bladder control in stress urinary incontinence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: The free base form of the compound.
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate: A structurally similar compound with different substituents.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Another related compound with a different core structure.
Uniqueness
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is unique due to its specific agonistic activity at the serotonin 2C receptor, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for therapeutic applications targeting this receptor .
Eigenschaften
Molekularformel |
C15H18ClN3 |
|---|---|
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride |
InChI |
InChI=1S/C15H17N3.ClH/c1-2-4-12(5-3-1)10-15-17-11-13-6-8-16-9-7-14(13)18-15;/h1-5,11,16H,6-10H2;1H |
InChI-Schlüssel |
ICVPRIZGSIUCOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC2=NC(=NC=C21)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)




![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)



